molecular formula C12H28BrP B14599343 Triethyl(hexyl)phosphanium bromide CAS No. 59585-99-8

Triethyl(hexyl)phosphanium bromide

Cat. No.: B14599343
CAS No.: 59585-99-8
M. Wt: 283.23 g/mol
InChI Key: OEOFIWFVDVNFLO-UHFFFAOYSA-M
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Description

Triethyl(hexyl)phosphanium bromide is a quaternary phosphonium salt, which is a type of organophosphorus compound. These compounds are characterized by the presence of a positively charged phosphorus atom bonded to four organic groups and a counter anion, in this case, bromide. Quaternary phosphonium salts are known for their stability and versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triethyl(hexyl)phosphanium bromide typically involves the quaternization of a tertiary phosphine with an alkyl halide. One common method is the reaction of triethylphosphine with hexyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that promotes the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Triethyl(hexyl)phosphanium bromide can undergo various types of chemical reactions, including:

    Oxidation: The phosphorus center can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced under specific conditions to regenerate the tertiary phosphine.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like hydroxide, cyanide, or alkoxides are often employed in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Tertiary phosphines.

    Substitution: Various substituted phosphonium salts depending on the nucleophile used.

Scientific Research Applications

Triethyl(hexyl)phosphanium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Biology: The compound can be used in the preparation of biologically active phosphonium salts that have potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its use as a drug delivery agent due to its ability to target specific cells and tissues.

    Industry: It is employed in the production of ionic liquids, which are used as solvents and catalysts in various industrial processes.

Mechanism of Action

The mechanism by which triethyl(hexyl)phosphanium bromide exerts its effects depends on the specific application. In phase-transfer catalysis, the compound facilitates the transfer of reactants between immiscible phases, thereby increasing the reaction rate. In biological systems, the positively charged phosphonium ion can interact with negatively charged cell membranes, leading to enhanced cellular uptake and targeted delivery of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • Trihexyl tetradecyl phosphonium bromide
  • Tetrabutylphosphonium bromide
  • Triethylphosphine oxide

Uniqueness

Triethyl(hexyl)phosphanium bromide is unique due to its specific combination of alkyl groups, which impart distinct physical and chemical properties. Its moderate hydrophobicity and stability make it suitable for a variety of applications, from catalysis to drug delivery, distinguishing it from other quaternary phosphonium salts.

Properties

CAS No.

59585-99-8

Molecular Formula

C12H28BrP

Molecular Weight

283.23 g/mol

IUPAC Name

triethyl(hexyl)phosphanium;bromide

InChI

InChI=1S/C12H28P.BrH/c1-5-9-10-11-12-13(6-2,7-3)8-4;/h5-12H2,1-4H3;1H/q+1;/p-1

InChI Key

OEOFIWFVDVNFLO-UHFFFAOYSA-M

Canonical SMILES

CCCCCC[P+](CC)(CC)CC.[Br-]

Origin of Product

United States

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